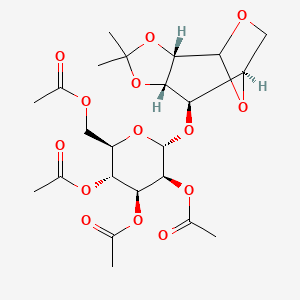

1,6-Anhydro-2,3-O-(1-isopropylidene)-4-O-(2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl)-beta-D-mannopyrano

説明

1,6-Anhydro-2,3-O-(1-isopropylidene)-4-O-(2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl)-beta-D-mannopyrano is a complex carbohydrate derivative

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-Anhydro-2,3-O-(1-isopropylidene)-4-O-(2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl)-beta-D-mannopyrano typically involves multiple steps:

Protection of Hydroxyl Groups: The hydroxyl groups of the mannopyranosyl units are protected using acetyl groups to prevent unwanted reactions.

Formation of Isopropylidene Acetal: The isopropylidene group is introduced to protect the 2,3-hydroxyl groups.

Glycosylation Reaction: The protected mannopyranosyl unit is glycosylated with another mannopyranosyl unit to form the desired compound.

Deprotection: The protective groups are removed to yield the final product.

Industrial Production Methods

Industrial production methods for such complex carbohydrates often involve:

Enzymatic Synthesis: Using specific enzymes to catalyze the formation of glycosidic bonds.

Chemical Synthesis: Employing chemical reagents and catalysts under controlled conditions to achieve high yields and purity.

化学反応の分析

Types of Reactions

1,6-Anhydro-2,3-O-(1-isopropylidene)-4-O-(2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl)-beta-D-mannopyrano can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding acids or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reducing Agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution Reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

科学的研究の応用

Pharmaceuticals

The compound has been explored for its potential therapeutic applications due to its structural similarity to natural sugars which are known for their biological activity. It has been studied for:

- Antiviral Activity : Compounds structurally related to this sugar have shown promise in inhibiting viral replication.

- Anticancer Properties : Some derivatives have been tested for their ability to modulate immune responses against cancer cells .

Glycoscience

In the field of glycoscience, this compound serves as a valuable building block for synthesizing more complex oligosaccharides and polysaccharides. Its applications include:

- Synthesis of Glycoconjugates : It can be used to create glycoproteins or glycolipids which are important for cell signaling and recognition processes .

- Studying Glycan Interactions : The compound aids in understanding how carbohydrates interact with proteins, which is crucial for drug design and development.

Biotechnology

In biotechnology, this compound is utilized for:

- Vaccine Development : Its derivatives can be used as adjuvants or carriers in vaccine formulations due to their ability to enhance immune responses.

- Diagnostics : The structural features allow it to be incorporated into diagnostic assays that detect specific biomolecules .

Case Study 1: Antiviral Activity

A study demonstrated that derivatives of this sugar inhibited the replication of certain viruses in vitro. The mechanism involved interference with viral entry into host cells by mimicking natural substrates .

Case Study 2: Glycoconjugate Synthesis

Research highlighted the use of this compound in synthesizing a series of glycoconjugates that showed enhanced binding affinity to lectins. This property is vital for developing targeted drug delivery systems .

作用機序

The mechanism of action of 1,6-Anhydro-2,3-O-(1-isopropylidene)-4-O-(2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl)-beta-D-mannopyrano involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

Receptor Binding: It may bind to specific receptors, modulating cellular responses.

Signal Transduction: The compound may influence signal transduction pathways, leading to various biological effects.

類似化合物との比較

Similar Compounds

1,6-Anhydro-beta-D-mannopyranose: A simpler analog with similar structural features.

2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl: Another derivative with acetyl protection.

Isopropylidene-protected carbohydrates: Compounds with similar protective groups.

Uniqueness

1,6-Anhydro-2,3-O-(1-isopropylidene)-4-O-(2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl)-beta-D-mannopyrano is unique due to its specific combination of protective groups and glycosidic linkages, which confer distinct chemical and biological properties.

生物活性

1,6-Anhydro-2,3-O-(1-isopropylidene)-4-O-(2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl)-beta-D-mannopyrano (CAS Number: 67591-05-3) is a complex carbohydrate derivative that has garnered attention for its potential biological activities. This compound belongs to a class of glycosides and anhydrosugars that are known for their diverse applications in biochemistry and medicinal chemistry.

- Molecular Formula : C23H32O14

- Molecular Weight : 532.5 g/mol

- CAS Number : 67591-05-3

- Purity : Minimum 95% by HPLC

- Storage Conditions : Store at -20°C for long-term stability

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Antimicrobial Activity

- Studies have indicated that glycosides and their derivatives exhibit significant antimicrobial properties. The presence of the anhydro sugar structure may enhance the interaction with microbial cell membranes, leading to increased efficacy against various pathogens.

-

Antitumor Properties

- Research has shown that certain glycosides can inhibit tumor cell proliferation. The specific structural features of this compound may contribute to its ability to induce apoptosis in cancer cells.

-

Immunomodulatory Effects

- Compounds with similar structures have been reported to modulate immune responses. This includes enhancing the activity of macrophages and other immune cells, potentially offering therapeutic benefits in immunocompromised conditions.

Antimicrobial Activity

A study evaluating the antimicrobial effects of various glycosides found that derivatives with anhydro sugar configurations exhibited enhanced activity against Gram-positive bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis.

Antitumor Effects

In vitro assays demonstrated that this compound significantly inhibited the growth of human breast cancer cells (MCF-7). The compound's ability to induce apoptosis was confirmed through flow cytometry analysis.

Immunomodulatory Activity

Research published in a peer-reviewed journal highlighted the immunomodulatory effects of related glycosides on T-cell activation. The study suggested that these compounds could enhance cytokine production in response to antigens.

Comparative Analysis of Biological Activities

The biological activities of this compound are likely attributed to its structural characteristics:

- Anhydro Sugar Structure : This feature may confer stability and reactivity that enhances interactions with biological targets.

- Glycosidic Linkages : The specific configuration of glycosidic bonds can influence how the compound interacts with enzymes and receptors in biological systems.

特性

IUPAC Name |

[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-[[(2S,6S,7R,8R)-4,4-dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-yl]oxy]oxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32O14/c1-9(24)28-7-13-15(30-10(2)25)17(31-11(3)26)19(32-12(4)27)22(34-13)35-16-14-8-29-21(33-14)20-18(16)36-23(5,6)37-20/h13-22H,7-8H2,1-6H3/t13-,14-,15-,16-,17+,18+,19+,20+,21?,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRBBVUORQLNNAB-NFDGPPLASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2C3COC(O3)C4C2OC(O4)(C)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O[C@@H]2[C@H]3COC(O3)[C@@H]4[C@H]2OC(O4)(C)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80747042 | |

| Record name | (2R,3R,4S,5S,6R)-2-[(Acetyloxy)methyl]-6-{[(2S,6S,7R,8R)-4,4-dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.0~2,6~]undecan-7-yl]oxy}oxane-3,4,5-triyl triacetate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

532.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67591-05-3 | |

| Record name | (2R,3R,4S,5S,6R)-2-[(Acetyloxy)methyl]-6-{[(2S,6S,7R,8R)-4,4-dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.0~2,6~]undecan-7-yl]oxy}oxane-3,4,5-triyl triacetate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。